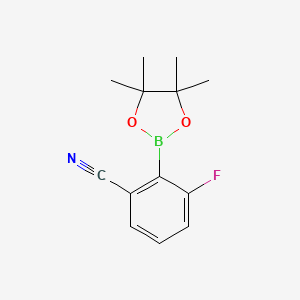

3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Description

Properties

IUPAC Name |

3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BFNO2/c1-12(2)13(3,4)18-14(17-12)11-9(8-16)6-5-7-10(11)15/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIMZNJDDVIROEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50623703 | |

| Record name | 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

624741-47-5 | |

| Record name | 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Borylation of 2-Bromo-3-fluorobenzonitrile

| Parameter | Details |

|---|---|

| Starting Material | 2-Bromo-3-fluorobenzonitrile |

| Boron Source | Bis(pinacolato)diboron |

| Catalyst | Palladium(II) complex, e.g., dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) |

| Base | Anhydrous potassium acetate or potassium carbonate |

| Solvent | 1,4-Dioxane or tetrahydrofuran (THF) |

| Temperature | 60–105 °C |

| Reaction Time | 2–18 hours |

| Atmosphere | Inert atmosphere (argon or nitrogen) |

| Yield | Typically 85–95% |

Procedure Summary:

- The aryl bromide (2-bromo-3-fluorobenzonitrile) is combined with bis(pinacolato)diboron, palladium catalyst, and base in a dry solvent such as 1,4-dioxane or THF.

- The mixture is heated under an inert atmosphere at temperatures ranging from 60 °C to 105 °C for several hours (commonly 3 to 18 hours).

- After completion, the reaction mixture is cooled, diluted with an organic solvent (e.g., ethyl acetate or dichloromethane), and washed with water and brine.

- The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated.

- Purification is typically achieved by silica gel column chromatography or recrystallization, yielding the target boronic ester with high purity (above 98% by HPLC or GC).

Representative Experimental Data

| Entry | Catalyst & Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Pd(dppf)Cl2 (dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II)) | KOAc | 1,4-Dioxane | 105 | 3 | 89 | Standard borylation with potassium acetate, inert atmosphere |

| 2 | Pd2(dba)3 + tris(m-tolyl)phosphine | K3PO4·3H2O | THF | 60 | 18 | 95.3 | High yield with tris(dibenzylideneacetone)dipalladium(0) catalyst |

| 3 | Pd(PPh3)4 + tricaprylylmethylammonium chloride | Na2CO3 | THF/H2O | Reflux | 30 | 85–90 | Longer reaction time, biphasic solvent system, inert atmosphere |

| 4 | Pd(di-tert-butyl(4-dimethylaminophenyl)phosphine)Cl2 | K2CO3 | Methanol/Toluene | 65 | 2 | 80–85 | Shorter reaction time, ice cooling during workup, purification by column chromatography |

Mechanistic Insights and Optimization

- The reaction proceeds via oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetallation with bis(pinacolato)diboron and reductive elimination to form the arylboronate ester.

- The choice of ligand and base significantly affects the reaction rate and yield. Electron-rich phosphine ligands such as tris(m-tolyl)phosphine and bulky phosphines improve catalyst stability and turnover.

- Potassium acetate and potassium carbonate are commonly used bases; acetate often provides better yields in dioxane solvent.

- The reaction is sensitive to moisture and oxygen; thus, inert atmosphere and anhydrous conditions are critical.

- Reaction temperature optimization balances reaction rate and side reactions; typical temperatures range from 60 °C to 105 °C.

Summary Table of Preparation Conditions and Yields

| Starting Material | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purification Method |

|---|---|---|---|---|---|---|---|

| 2-Bromo-3-fluorobenzonitrile | Pd(dppf)Cl2 | KOAc | 1,4-Dioxane | 105 | 3 | 89 | Column chromatography |

| 2-Bromo-3-fluorobenzonitrile | Pd2(dba)3 + tris(m-tolyl)phosphine | K3PO4·3H2O | THF | 60 | 18 | 95.3 | Extraction + chromatography |

| 2-Bromo-3-fluorobenzonitrile | Pd(PPh3)4 + tricaprylylmethylammonium chloride | Na2CO3 | THF/H2O | Reflux | 30 | 85–90 | Column chromatography |

| 2-Bromo-3-fluorobenzonitrile | Pd(di-tert-butyl(4-dimethylaminophenyl)phosphine)Cl2 | K2CO3 | Methanol/Toluene | 65 | 2 | 80–85 | Column chromatography |

Research Findings and Practical Notes

- The borylation of 2-bromo-3-fluorobenzonitrile is a robust and scalable method, with yields consistently above 85% under optimized conditions.

- The use of bis(pinacolato)diboron is preferred due to its stability and ease of handling.

- The product, 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, is typically isolated as a solid with high purity (>98%) and is stable under standard storage conditions (cool, dark place).

- The compound serves as a versatile intermediate for further functionalization in pharmaceutical and materials chemistry.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or other oxidized derivatives.

Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.

Major Products

Coupling Products: Formed from Suzuki-Miyaura reactions, typically biaryl compounds.

Oxidized Derivatives: Including boronic acids and other oxidized forms of the boronic ester.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing boron atoms can exhibit anticancer properties. The incorporation of the dioxaborolane moiety in 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile may enhance its bioactivity against tumor cells. Studies have shown that boron-containing compounds can interfere with cancer cell metabolism and proliferation .

Targeted Drug Delivery

The fluorinated benzene ring can improve the pharmacokinetic properties of drugs by enhancing their lipophilicity and membrane permeability. This property is particularly beneficial for targeted drug delivery systems where precise localization of therapeutic agents is critical .

Materials Science

Organic Light Emitting Diodes (OLEDs)

The compound's optoelectronic properties make it suitable for applications in OLED technology. The presence of the dioxaborolane group facilitates charge transport and enhances luminescence efficiency. Studies have demonstrated that incorporating such compounds into OLEDs can significantly improve device performance .

Sensors

Due to its sensitivity to environmental changes, 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile can be used in sensor applications. Its ability to respond to specific ions or molecules makes it a candidate for developing chemical sensors that detect pollutants or hazardous substances in various environments .

Organic Synthesis

Reagent in Cross-Coupling Reactions

The compound serves as a versatile reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. Its boron atom allows for the formation of carbon-carbon bonds under mild conditions, making it valuable in synthesizing complex organic molecules .

Functionalization of Aromatic Compounds

The presence of the fluorine atom enhances electrophilic substitution reactions on aromatic rings. This characteristic can be exploited to functionalize various aromatic substrates efficiently .

Table 1: Summary of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Inhibition of cancer cell growth |

| Targeted Drug Delivery | Enhanced pharmacokinetics | |

| Materials Science | OLEDs | Improved luminescence efficiency |

| Sensors | Detection of environmental pollutants | |

| Organic Synthesis | Cross-Coupling Reactions | Efficient carbon-carbon bond formation |

| Functionalization of Aromatic Compounds | Enhanced reactivity due to fluorine |

Case Study: Anticancer Properties

A study published in MDPI investigated the effects of boron-containing compounds on cancer cell lines. It was found that derivatives similar to 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile exhibited significant cytotoxicity against breast cancer cells. The mechanism was attributed to the disruption of mitochondrial function and induction of apoptosis through reactive oxygen species generation .

Mechanism of Action

The mechanism by which 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile exerts its effects is primarily through its reactivity as a boronic ester. The boron atom in the dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. The fluorine atom and benzonitrile group also contribute to the compound’s reactivity and stability, influencing its interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but with a pyridine ring instead of a benzonitrile group.

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another similar compound with a different substitution pattern on the pyridine ring.

Uniqueness

3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is unique due to the presence of both a fluorine atom and a benzonitrile group, which impart distinct electronic and steric properties. These features make it particularly valuable in the synthesis of complex organic molecules and advanced materials .

Biological Activity

3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C17H23BFNO4

- Molecular Weight : 335.18 g/mol

- IUPAC Name : 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

The biological activity of this compound is largely attributed to the presence of the boron atom in the dioxaborolane moiety. Boron-containing compounds are known to participate in various biochemical processes such as enzyme inhibition and modulation of signaling pathways. Specifically, the dioxaborolane group may enhance the compound's ability to interact with biological targets through reversible covalent bonding.

Biological Activity Overview

Research indicates that compounds similar to 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile exhibit various biological activities:

- Antiparasitic Activity : Some studies have shown that derivatives of dioxaborolane exhibit potent activity against malaria parasites. For example, modifications to the structure can enhance solubility and metabolic stability while retaining antiparasitic efficacy .

- Anticancer Potential : Compounds with similar structures have been investigated for their anticancer properties. The mechanism often involves the inhibition of specific kinases or other enzymes critical for cancer cell proliferation .

- Antimicrobial Properties : The incorporation of fluorine atoms has been linked to increased antimicrobial activity in various studies. This modification can enhance lipophilicity and improve membrane penetration .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antiparasitic | Effective against Plasmodium falciparum | |

| Anticancer | Inhibits specific cancer-related enzymes | |

| Antimicrobial | Enhanced activity against bacterial strains |

Case Study: Antiparasitic Efficacy

In a study evaluating the efficacy of related compounds against Plasmodium berghei, it was found that structural modifications led to a significant reduction in parasitemia in treated mice models. The compound demonstrated a 30% reduction at a dosage of 40 mg/kg over four days . This suggests that similar derivatives could have therapeutic potential in malaria treatment.

Case Study: Anticancer Activity

A recent investigation into boron-containing compounds showed that they could inhibit the growth of various cancer cell lines by targeting specific kinases involved in cell cycle regulation. The study highlighted that modifications like those seen in 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile could enhance selectivity towards cancer cells while minimizing effects on normal cells .

Q & A

What synthetic strategies are optimal for preparing 3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, and how can competing substituent reactivity be managed?

Answer:

The synthesis typically involves palladium-catalyzed borylation of halogenated precursors. For example, Suzuki-Miyaura coupling or Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) under inert conditions (e.g., THF or dioxane, 80–100°C) . Key challenges include managing competing reactivity of the fluorine and nitrile groups. Fluorine’s electronegativity can deactivate the aromatic ring, requiring careful catalyst selection (e.g., Pd(PPh₃)₄ or XPhos Pd G3) to avoid side reactions like nitrile hydrolysis. Purification via column chromatography (silica gel, hexane/EtOAc) is critical to isolate the boronate ester from unreacted starting materials .

How can spectroscopic and crystallographic data resolve ambiguities in structural assignments for this compound?

Answer:

- NMR: The fluorine atom induces distinct splitting patterns in -NMR (e.g., para-fluorine coupling with aromatic protons, ). -NMR confirms fluorine substitution (−110 to −120 ppm for aryl-F). -NMR (~30 ppm) verifies boronate ester formation .

- X-ray crystallography: Programs like SHELXL or OLEX2 refine crystal structures to confirm substituent positions and boronate geometry. For example, the dioxaborolane ring’s planarity and bond lengths (B–O ~1.36 Å) distinguish it from boronic acids .

What are the key considerations for using this compound in Suzuki-Miyaura cross-coupling reactions, and how do reaction conditions impact yields?

Answer:

The boronate group facilitates coupling with aryl halides, but the nitrile group can coordinate Pd catalysts, reducing efficiency. Optimize by:

- Catalyst: Pd(OAc)₂ with SPhos or XPhos ligands enhances turnover.

- Base: K₂CO₃ or Cs₂CO₃ in aqueous/THF mixtures (3:1) promotes transmetallation.

- Temperature: 80–100°C balances reactivity and stability of the nitrile group.

Yields drop if competing protodeboronation occurs (pH > 10) or if the nitrile hydrolyzes to carboxylic acid under prolonged heating .

How does the fluorine substituent influence the electronic properties and reactivity of this boronate ester?

Answer:

- Electron-withdrawing effect: Fluorine decreases electron density at the ortho position, slowing electrophilic substitution but enhancing oxidative stability.

- Directing effects: Fluorine can direct Pd-catalyzed couplings to specific positions. For example, in meta-substituted arenes, fluorine guides cross-coupling to the para position relative to the boronate.

- Steric effects: Fluorine’s small size minimizes steric hindrance, unlike bulkier substituents (e.g., methoxy), enabling tighter transition states in coupling reactions .

What computational methods are effective for predicting the reactivity of this compound in catalytic cycles?

Answer:

- DFT calculations: Models the Pd oxidative addition/transmetallation steps. Basis sets like B3LYP/6-31G(d) predict activation energies for boronate transfer.

- NBO analysis: Quantifies charge distribution; the nitrile’s electron-withdrawing nature reduces electron density at boron, favoring transmetallation.

- MD simulations: Assess solvent effects (e.g., THF vs. DMF) on catalyst-substrate interactions .

How can impurities (e.g., deprotected boronic acids or isomerized products) be identified and mitigated during synthesis?

Answer:

- HPLC-MS: Detects hydrolyzed boronic acids (retention time shifts, m/z = [M−Pin]+).

- Isomer control: Steric hindrance from the tetramethyl dioxaborolane minimizes isomerization. Use low-temperature recrystallization (e.g., MeOH at −20°C) to separate isomers.

- Stability testing: Store under argon at −20°C to prevent moisture-induced degradation .

What are the applications of this compound in materials science, particularly in optoelectronic devices?

Answer:

The nitrile group enables coordination to metal centers (e.g., Zn in OLEDs), while the boronate facilitates π-conjugated polymer synthesis. For example:

- Polymer precursors: Suzuki coupling creates emissive layers with high electron mobility (e.g., pure-blue fluorescence materials with EQE ~13%) .

- Self-assembled monolayers (SAMs): The nitrile anchors to Au surfaces, creating ordered structures for organic electronics .

How does this compound compare to analogous non-fluorinated boronates in medicinal chemistry applications?

Answer:

- Metabolic stability: Fluorine reduces CYP450-mediated oxidation, improving pharmacokinetics.

- Binding affinity: The nitrile acts as a hydrogen-bond acceptor, enhancing target engagement (e.g., HSD17B13 inhibitors for NASH) .

- Toxicity: Fluorine’s electronegativity mitigates off-target interactions compared to chloro or bromo analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.